molecular formula C12H20O B8528333 Spiro[5.5]undec-1-ene-2-methanol

Spiro[5.5]undec-1-ene-2-methanol

Cat. No. B8528333
M. Wt: 180.29 g/mol
InChI Key: YVRFAFIAEFTKLT-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of spiro[5.5]undec-1-ene-2-carboxylic acid methyl ester (2.07 g) obtained in Step 4 in tetrahydrofuran (30 mL) was added dropwise a 1M toluene solution of diisobutylaluminum hydride (30 mL) at −70° C. under argon atmosphere over 15 minutes, followed by stirring the reaction mixture at −70° C. for 1 hour. Then after careful addition of methanol (2 mL) and 6N aqueous hydrochloric acid solution (5 mL) to the reaction mixture, the temperature was raised to room temperature. The reaction mixture was poured into saturated brine, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:5) to give spiro[5.5]undec-1-ene-2-methanol (1.685 g).
Name
spiro[5.5]undec-1-ene-2-carboxylic acid methyl ester
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH2:10][CH2:9][CH2:8][C:7]2([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:6]=1)=O.C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1.[Cl-].[Na+].O.CO>[CH:6]1[C:7]2([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH2:8][CH2:9][CH2:10][C:5]=1[CH2:3][OH:2] |f:2.3,6.7.8|

Inputs

Step One
Name
spiro[5.5]undec-1-ene-2-carboxylic acid methyl ester
Quantity
2.07 g
Type
reactant
Smiles
COC(=O)C1=CC2(CCC1)CCCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at −70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(CCCC12CCCCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.685 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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